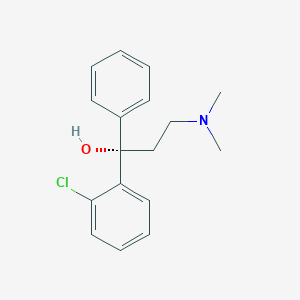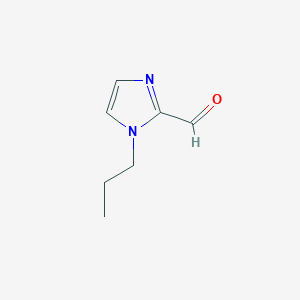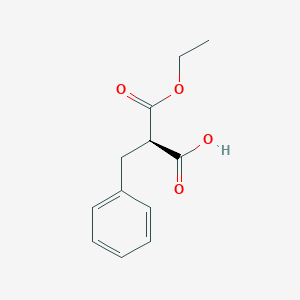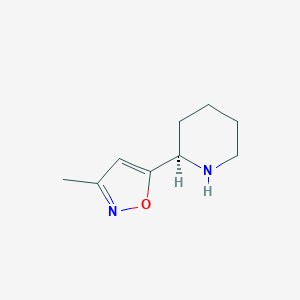
Tert-Butyl-4-(2-Aminoethyl)piperazin-1-carboxylat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives involves condensation reactions, nucleophilic substitution reactions, and specific conditions tailored to yield the desired compound. For example, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was determined, revealing it crystallizes in the monoclinic space group P 21/c with specific unit cell parameters (Mamat et al., 2012). These studies provide valuable information on the arrangement of atoms and the overall geometry of the molecule.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution and condensation, to produce compounds with potential biological activities. The chemical reactions often aim at introducing functional groups that can interact with biological targets or improve the compound's physicochemical properties.
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the synthesis and properties of a piperazine derivative were studied, highlighting its preparation method and molecular structure analysis by X-ray diffraction (Sayapin et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthese neuer organischer Verbindungen
Diese Verbindung dient als vielseitiger Baustein bei der Synthese einer Vielzahl neuer organischer Verbindungen. Dazu gehören Amide, Sulfonamide, Mannich-Basen, Schiff-Basen, Thiazolidinone, Azetidinone und Imidazolinone . Die abgeleiteten Verbindungen zeigen ein breites Spektrum an biologischen Aktivitäten, was diese Verbindung zu einem wertvollen Gut in der pharmazeutischen Chemie macht.
Antibakterielle und antimykotische Anwendungen
Die Derivate von N-Boc-Piperazin wurden auf ihre antibakterielle und antimykotische Aktivität untersucht. Sie haben eine moderate Aktivität gegen mehrere Mikroorganismen gezeigt, was auf ihre potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Mittel hindeutet .
Krebsforschung
Verbindungen, die den Piperazinring enthalten, der mit Tert-Butyl-4-(2-Aminoethyl)piperazin-1-carboxylat synthetisiert wurde, haben in verschiedenen Studien Antikrebs-Eigenschaften gezeigt. Dies unterstreicht seine Rolle bei der Gestaltung und Entwicklung neuer Krebsmedikamente .
Antiparasitäre Aktivität
Die Flexibilität und Modifizierbarkeit des Piperazinrings ermöglicht die Herstellung von Verbindungen mit antiparasitärer Aktivität. Dies macht es zu einem wichtigen Molekül in der Forschung und Behandlung von parasitären Infektionen .
Entwicklung von Antihistaminika
Aufgrund des Vorhandenseins polarer Stickstoffatome, die die Wechselwirkung mit biologischen Makromolekülen verstärken, wurden Derivate dieser Verbindung bei der Entwicklung von Antihistaminika eingesetzt .
Antidepressive Eigenschaften
Die Derivate der Verbindung wurden auch auf ihre antidepressive Aktivität untersucht. Dies eröffnet Möglichkeiten für die Anwendung der Verbindung im Bereich der neuropsychiatrischen Medikamentenentwicklung .
Arzneimittelforschung und -entwicklung
Die Einarbeitung des Piperazinrings aus this compound gilt als bedeutende synthetische Strategie in der Arzneimittelforschung. Seine konformative Flexibilität, Wasserlöslichkeit und Fähigkeit, Wasserstoffbrückenbindungen zu bilden, machen es zu einem Schlüsselmolekül bei der Entwicklung neuer Pharmazeutika .
Zwischenprodukt bei der Synthese komplexer Moleküle
Als Zwischenprodukt wird diese Verbindung bei der Synthese komplexerer Moleküle eingesetzt, wie z. B. bei der Herstellung von DNA-Gyrase-Inhibitoren, die für die Behandlung bakterieller Infektionen von entscheidender Bedeutung sind .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
This product is then reacted with N-tert-butoxycarbonyl anhydride (Boc2O) to yield 4-N-(2-aminoethyl)-1-N-Boc-piperazine .
Pharmacokinetics
The compound has a molecular weight of 229.32 , which may influence its bioavailability and pharmacokinetics.
Result of Action
Some related compounds have been screened in vitro for their antibacterial activities against gram-positive and gram-negative strains .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYTWBKZNNEKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363882 | |
| Record name | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192130-34-0 | |
| Record name | tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2':6',2''-Terpyridin]-4'-amine](/img/structure/B67670.png)







![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)



